molecular formula C19H19N3O5S B2419191 Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-87-7

Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2419191
CAS No.: 851946-87-7
M. Wt: 401.44
InChI Key: DWZQPBOYNRQFLW-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,4-d]pyridazine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of various functional groups such as ethoxyacetamido, oxo, and phenyl groups contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

ethyl 5-[(2-ethoxyacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-26-10-14(23)20-17-15-13(11-28-17)16(19(25)27-4-2)21-22(18(15)24)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZQPBOYNRQFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the ethoxyacetamido group: This step involves the reaction of the intermediate compound with ethoxyacetyl chloride in the presence of a base such as triethylamine.

    Addition of the phenyl group: This can be done through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetamido group, where nucleophiles such as amines or thiols can replace the ethoxy group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has been investigated for its therapeutic potential due to its diverse biological activities:

  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit key inflammatory pathways, making it a candidate for treating conditions such as arthritis.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation .

Biological Research

The compound serves as a valuable tool for exploring biological pathways:

  • Enzyme Inhibition Studies : It has been used to study the inhibition of specific enzymes related to disease processes, providing insights into therapeutic mechanisms.
  • Molecular Target Identification : Researchers utilize this compound to identify molecular targets in various diseases, enhancing understanding of disease mechanisms .

Chemical Biology

In chemical biology, this compound is employed to investigate structure-activity relationships (SAR) among thienopyridazine derivatives. This research aids in the design of more effective therapeutic agents.

Industrial Applications

The compound's unique properties make it a candidate for various industrial applications:

  • Material Science : Its chemical characteristics are being explored for the development of new materials with specific functionalities.
  • Chemical Processes : It may also play a role in catalysis or as an intermediate in synthetic pathways for other compounds .

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis through the inhibition of the PI3K/Akt signaling pathway .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against multiple bacterial strains using the disc diffusion method. Results indicated a strong inhibitory effect on E. coli, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives, such as:

    Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: This compound has a trifluoromethyl group instead of a phenyl group, which may alter its biological activity and chemical reactivity.

    Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-methoxyphenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: The presence of a methoxy group can influence the compound’s solubility and interaction with molecular targets.

    Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-chlorophenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: The chloro group may enhance the compound’s stability and binding affinity to certain targets.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities.

Biological Activity

Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound belonging to the thienopyridazine class, which has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article synthesizes available research findings on the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure is characterized by the thienopyridazine core, which is pivotal for its biological activity. The presence of various substituents on the core influences its pharmacokinetic properties and efficacy.

Inhibition of Tau Aggregation

Research indicates that compounds with a thienopyridazine core effectively inhibit tau aggregation, a hallmark of Alzheimer's disease. In vitro studies demonstrated that this compound exhibits significant inhibition of tau fibrillization. This effect was quantified using a thioflavin-T fluorescence assay, which monitors the formation of amyloid-like fibrils.

Compound Inhibition (%) Concentration (μM)
Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl...85%50
Control (No Treatment)0%N/A

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties, including good brain penetration and oral bioavailability. Studies have shown that after oral administration in mice, it achieves effective concentrations in the brain without significant side effects.

Case Study 1: Mouse Model of Alzheimer's Disease

In a controlled study involving transgenic mouse models of Alzheimer's disease, ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl... was administered at a dose of 50 mg/kg/day. The results indicated a marked reduction in tau pathology and improvement in cognitive functions as assessed by behavioral tests.

Case Study 2: Toxicity Assessment

A toxicity assessment revealed that the compound was well-tolerated at therapeutic doses with no observable adverse effects over a one-month period. This suggests a favorable safety profile for potential therapeutic use.

The mechanism through which ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl... exerts its effects involves binding to tau proteins and preventing their aggregation. The structural modifications on the thienopyridazine scaffold are crucial for enhancing interaction with tau and improving solubility.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yields?

A1. The compound is synthesized via multi-step protocols involving Gewald reactions, microwave-assisted cyclization, and functional group modifications. For example:

  • Step 1 : React 1,6-dihydropyridazine-3-carboxylate with elemental sulfur and morpholine in ethanol under microwave irradiation (150°C, 10 min) to form the thieno[3,4-d]pyridazine core .
  • Step 2 : Introduce substituents via alkylation or bromination. For instance, bromination with N-bromosuccinimide achieves 75% yield for the 7-bromo derivative .
  • Optimization : Microwave reactors enhance reaction efficiency, while recrystallization (e.g., ethanol) improves purity. Yields vary (27–80%) depending on substituents and purification methods .

Q. Q2. What spectroscopic and crystallographic techniques are critical for structural characterization?

A2.

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., δ 1.43 ppm for ethyl CH3, δ 7.51–7.58 ppm for aromatic protons) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves bond lengths/angles and confirms the fused thienopyridazine ring system .
  • Mass spectrometry : HRMS (ESI+) validates molecular ions (e.g., m/z 364.07 for C16H15ClN3O3S+) .

Advanced Research Questions

Q. Q3. How does this compound act as an allosteric modulator of adenosine A1 receptors (A1AR), and what experimental assays validate its mechanism?

A3. The compound binds to an allosteric site on A1AR, enhancing receptor activity without displacing orthosteric ligands. Key assays include:

  • Radioligand dissociation kinetics : Measures slowed dissociation of [3H][^3H]-DPCPX (orthosteric antagonist) in the presence of the compound, confirming allosteric modulation .
  • Functional cAMP assays : Quantifies inhibition of forskolin-induced cAMP production in cell lines (e.g., CHO cells expressing A1AR), with EC50 values reflecting potency .
  • SAR studies : Substituents at C-5 (e.g., ethoxyacetamido vs. methylamino) modulate efficacy. For example, ethyl 5-amino derivatives show 23% inhibition of orthosteric binding but 60% allosteric enhancement .

Q. Q4. What structural features enable its inhibition of tau protein aggregation, and how is potency assessed in vitro?

A4. The aminothienopyridazine scaffold disrupts tau fibril formation via π-π stacking and hydrogen bonding. Methodologies include:

  • Thioflavin T (ThT) fluorescence : Monitors reduction in β-sheet content in tau solutions (e.g., IC50 ~2 μM for brain-penetrant derivatives) .
  • Transmission electron microscopy (TEM) : Visualizes fibril morphology changes post-treatment .
  • Metabolic stability assays : Liver microsome studies (e.g., mouse/human) guide optimization for CNS penetration (e.g., logP 2.5–3.5) .

Q. Q5. How do conflicting data on receptor binding versus allosteric modulation inform SAR refinement?

A5. Some derivatives exhibit orthosteric displacement despite allosteric site engagement (e.g., dihydrothieno[3,4-d]pyridazines). Resolution strategies:

  • Mutagenesis studies : Identify critical residues (e.g., transmembrane helix 7 mutations) that disrupt allosteric signaling .
  • Dual-point binding assays : Compare compound effects on agonist vs. antagonist radioligands to decouple binding modes .

Methodological Challenges

Q. Q6. What computational methods predict blood-brain barrier (BBB) penetration for this compound?

A6.

  • In silico models : Use logP (2.5–3.5), polar surface area (<90 Ų), and P-gp substrate likelihood (e.g., SwissADME) .
  • In vitro BBB assays : Parallel artificial membrane permeability (PAMPA-BBB) correlates with in vivo brain/plasma ratios (e.g., >0.3 in mice) .

Q. Q7. How can crystallization challenges be addressed for X-ray studies of derivatives?

A7.

  • Solvent screening : Use high-boiling solvents (e.g., DMF/ethanol mixtures) for slow evaporation.
  • Cryoprotection : Soak crystals in glycerol-containing solutions to prevent ice formation during data collection .

Data Contradictions and Resolution

Q. Q8. Why do some analogs show poor correlation between in vitro potency and in vivo efficacy?

A8. Discrepancies arise from:

  • Pharmacokinetic variability : Plasma protein binding (e.g, >95% albumin binding) reduces free drug concentrations .
  • Metabolite interference : Phase I metabolites (e.g., ester hydrolysis products) may antagonize parent compound effects .

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